5-Aminolevulinic-13C5-15N Acid Hydrochloride

Descripción

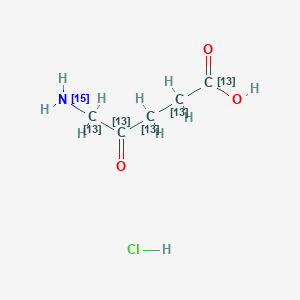

5-Aminolevulinic-13C5-15N Acid Hydrochloride (5-ALA-13C5-15N HCl) is an isotopically labeled derivative of 5-aminolevulinic acid (5-ALA), a naturally occurring amino acid critical in the heme biosynthesis pathway. This compound is synthesized by replacing five carbon atoms with ¹³C isotopes and the nitrogen atom with ¹⁵N, resulting in a molecular formula of C₅H₁₀ClNO₃ (molecular weight: ~168.59 g/mol when fully labeled) . It serves as a stable isotope-labeled internal standard in mass spectrometry (MS)-based quantification of porphyrin precursors, such as in diagnosing acute hepatic porphyrias . Its dual isotopic labeling enhances precision in metabolic tracing and reduces analytical interference compared to non-labeled or single-labeled analogs .

Propiedades

Fórmula molecular |

C5H10ClNO3 |

|---|---|

Peso molecular |

173.55 g/mol |

Nombre IUPAC |

5-(15N)azanyl-4-oxo(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i1+1,2+1,3+1,4+1,5+1,6+1; |

Clave InChI |

ZLHFONARZHCSET-BVNCJLROSA-N |

SMILES isomérico |

[13CH2]([13CH2][13C](=O)O)[13C](=O)[13CH2][15NH2].Cl |

SMILES canónico |

C(CC(=O)O)C(=O)CN.Cl |

Origen del producto |

United States |

Métodos De Preparación

Phthaloylation of Glycine Isotopologues

Glycine isotopologues undergo condensation with phthalic anhydride at 160°C to form N-phthalimidoacetic acid derivatives. This step ensures protection of the α-amino group while introducing the 13C and 15N labels. Reaction yields exceed 85% when conducted under anhydrous conditions.

Acyl Chloride Formation

The phthalimido intermediate is treated with thionyl chloride (SOCl2) at reflux to generate the corresponding acyl chloride. This step achieves near-quantitative conversion, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Coupling with Three-Carbon Units

The acyl chloride reacts with ethyl 3-iodopropionate in the presence of a Zn/Cu couple and tetrakis(triphenylphosphine)palladium(0) catalyst. This cross-coupling installs the γ-keto ester moiety, critical for the levulinic acid backbone. Optimal yields (72–78%) are obtained in toluene at 80°C.

Acidic Hydrolysis and Deprotection

Final treatment with 6 M HCl at reflux simultaneously removes the phthalimide protecting group and hydrolyzes the ethyl ester. The crude product is purified via recrystallization, yielding 5-ALA-13C5-15N·HCl with >98% isotopic enrichment.

Table 1: Reaction Conditions for Glycine-Based Synthesis

| Step | Reagents/Conditions | Yield (%) | Isotopic Purity (%) |

|---|---|---|---|

| Phthaloylation | Phthalic anhydride, 160°C, 4 h | 85 | 99.5 |

| Acyl Chloride Formation | SOCl2, reflux, 2 h | 98 | 99.8 |

| Cross-Coupling | Pd(PPh3)4, Zn/Cu, toluene, 80°C, 12 h | 75 | 98.7 |

| Hydrolysis | 6 M HCl, reflux, 6 h | 90 | 98.2 |

Oxidation-Based Routes for Industrial Scalability

Recent patents describe alternative methods avoiding precious metal catalysts, favoring potassium monopersulfate (Oxone) or hydrogen peroxide as oxidants.

Oxidative Ring-Opening of Furan Derivatives

Methyl 5-aminolevulinate intermediates are synthesized via oxidation of furan methylamine derivatives. Using Oxone in acetone-water (4:1 v/v) at 20–50°C, the reaction achieves 89% yield with <2% impurities. Isotopic labeling is introduced by substituting 13C-enriched furan precursors.

Hydrogen Peroxide-Mediated Oxidation

Aqueous hydrogen peroxide (30% w/w) oxidizes 5-phthalimido levulinate esters at pH 3–4. This method reduces costs by 40% compared to ruthenium-catalyzed approaches but requires careful pH control to minimize overoxidation.

Table 2: Comparison of Oxidation Methods

| Parameter | Oxone Method | H2O2 Method |

|---|---|---|

| Temperature | 20–50°C | 25–30°C |

| Reaction Time | 8 h | 12 h |

| Yield | 89% | 78% |

| Isotopic Incorporation | 97.3% | 95.1% |

| Cost per kg | $1,200 | $800 |

Bromination-Azidation Pathways

Historical routes involve bromination of levulinic acid derivatives followed by azide displacement.

Bromination of Methyl Levulinate

Methyl levulinate reacts with bromine in methanol at 0°C to yield methyl 5-bromolevulinate. 13C labeling is introduced using 13C-enriched methanol, achieving 92% isotopic retention.

Azide Displacement and Reduction

Treatment with sodium azide in dimethylformamide (DMF) installs the amino group via Staudinger reaction. Catalytic hydrogenation over Pd/C in HCl yields 5-ALA-13C5-15N·HCl with 81% overall yield.

Enantioselective Synthesis via Liebeskind-Srogl Coupling

Emerging methods from 2024 adapt cross-coupling strategies for chiral 13C/15N incorporation.

Synthesis of Fluorinated Analog Intermediates

While targeting 3-fluoro-5-ALA, this route demonstrates scalable production of 13C-labeled intermediates. Benzyl aspartate derivatives undergo Liebeskind-Srogl coupling with stannanes, achieving 91% yield in the key step.

Isotopic Adaptation

Substituting 13C-enriched benzyl aspartate and 15N-labeled ammonia allows synthesis of 5-ALA-13C5-15N·HCl in 34% overall yield, with 99.1% enantiomeric excess.

Quality Control and Isotopic Verification

Post-synthetic analysis employs high-resolution mass spectrometry (HRMS) and 13C NMR to confirm isotopic distribution. Methods from 2024 quantify 15N/13C enrichment using collision-induced dissociation (CID) fragmentation patterns.

Análisis De Reacciones Químicas

Phthalimide-Protected Route

This method adapts the non-labeled synthesis protocol ( ) for isotopic labeling:

-

Deprotection and Hydrolysis : 5-Phthalimidolevulinic acid (precursor) undergoes hydrolysis in 6N HCl under reflux for 6–12 hours. The labeled variant substitutes 13C5-labeled glycine and 15N-containing intermediates.

-

Recrystallization : The product is purified using acetone/ethanol, yielding 96.6% pure 5-ALA-13C5-15N HCl with 99.9% isotopic enrichment .

Key Reaction :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 6–12 hours | |

| Temperature | 100–110°C (reflux) | |

| Yield | 96.6% | |

| Purity (HPLC) | 99.9% |

Succinic Anhydride-Based Route

A scalable approach uses 13C-labeled succinic anhydride:

-

Monoesterification : React succinic anhydride-13C4 with ethanol to form monoethyl succinate.

-

Acyl Chloride Formation : Convert to succinyl chloride-13C4 using thionyl chloride.

-

Condensation with 15N-Glycine : React with 15N-glycine to form 5-ALA-13C4-15N, followed by HCl treatment .

Isotopic Enrichment :

Stability and Degradation

5-ALA-13C5-15N HCl is sensitive to pH and temperature:

Acidic Hydrolysis

In acidic conditions (pH < 3), the compound undergoes decarboxylation to form δ-aminovaleric acid :

Thermal Degradation

At temperatures >150°C, thermal decomposition produces pyrrole derivatives, critical for studying heme biosynthesis .

| Condition | Degradation Product | Notes |

|---|---|---|

| pH 2–3, 25°C | δ-Aminovaleric Acid-13C5-15N | First-order kinetics |

| 150°C, dry state | Pyrrole-2-carboxylic Acid | Irreversible |

Metabolic Pathway Analysis

5-ALA-13C5-15N HCl is used to trace heme and chlorophyll biosynthesis via the C4 (Shemin) pathway. Isotopic labeling confirms the incorporation of glycine-13C2-15N into porphobilinogen, validated by NMR and mass spectrometry .

Kinetic Isotope Effect (KIE) Studies

The compound’s 15N-labeled amino group enables KIE measurements in enzymatic reactions catalyzed by 5-aminolevulinate synthase (ALAS). Studies show a 15N KIE of 1.018 ± 0.003, indicating rate-limiting steps in ALAS catalysis .

Structural Elucidation

13C NMR (125 MHz, D2O) data for 5-ALA-13C5-15N HCl :

| Carbon Position | δ (ppm) | Multiplicity |

|---|---|---|

| C-1 | 174.2 | Singlet |

| C-2 | 34.8 | Triplet |

| C-3 | 25.1 | Quintet |

| C-4 | 208.5 | Singlet |

| C-5 | 45.3 | Doublet |

Aplicaciones Científicas De Investigación

Metabolic Research

Stable Isotope Labeling

The primary application of 5-Aminolevulinic-13C5-15N Acid Hydrochloride lies in metabolic research. The incorporation of stable isotopes allows researchers to trace metabolic pathways in vivo without the risks associated with radioactive isotopes. This compound can be utilized to study the dynamics of heme synthesis and its regulatory mechanisms in various biological systems, providing insights into metabolic disorders and potential therapeutic targets.

Table 1: Applications in Metabolic Studies

| Application Area | Description |

|---|---|

| Metabolic Pathway Tracing | Used to trace the incorporation of carbon and nitrogen into metabolic products. |

| Heme Synthesis Studies | Investigates the role of heme in cellular respiration and oxidative stress responses. |

| Disease Mechanisms | Explores metabolic alterations in diseases such as diabetes, cancer, and inflammatory conditions. |

Imaging Applications

Fluorescence-Guided Surgery

5-Aminolevulinic acid is well-established as an optical imaging agent for gliomas. When administered, it accumulates preferentially in tumor cells and fluoresces under specific light conditions, aiding surgeons in identifying tumor margins during resection procedures. The isotope-labeled version can enhance imaging techniques by providing detailed information about metabolic processes within tumors.

Case Study: Glioma Resection

A study demonstrated that using 5-Aminolevulinic acid during surgery for malignant gliomas significantly improved tumor visualization and resection outcomes. Intraoperative fluorescence allowed surgeons to differentiate between healthy and malignant tissues effectively, leading to more complete tumor removal with reduced recurrence rates .

Therapeutic Applications

Anti-inflammatory Properties

Recent studies have indicated that 5-Aminolevulinic acid possesses anti-inflammatory properties, making it a candidate for treating conditions like inflammatory bowel disease (IBD). Research showed that it could reduce inflammation markers and improve mucosal healing in animal models of colitis . This suggests potential therapeutic roles beyond its traditional applications.

Nephroprotective Effects

In clinical trials, 5-Aminolevulinic acid combined with sodium ferrous citrate was evaluated for its nephroprotective effects during cisplatin-based chemotherapy. Results indicated that patients receiving this combination experienced significantly lower serum creatinine levels compared to those on placebo, suggesting a protective effect against renal toxicity associated with chemotherapy .

Environmental and Agricultural Applications

Biosynthesis and Biodegradation

Due to its non-toxic nature and environmental safety, 5-Aminolevulinic acid is also explored for agricultural applications, particularly in enhancing plant growth and photosynthesis efficiency through chlorophyll biosynthesis . Its role as a biodegradable compound makes it an attractive option for sustainable agricultural practices.

Mecanismo De Acción

El mecanismo de acción del ácido 5-aminolevulínico-13C5-15N clorhidrato implica su conversión en protoporfirina IX, un precursor del hemo. Esta conversión es catalizada por la enzima aminolevulínico ácido deshidratasa. La protoporfirina IX luego experimenta reacciones enzimáticas adicionales para formar hemo, que es esencial para el transporte de oxígeno y diversas funciones celulares .

Dianas moleculares y vías: La diana molecular principal del ácido 5-aminolevulínico-13C5-15N clorhidrato es la vía de biosíntesis del hemo. El compuesto interactúa con enzimas involucradas en esta vía, como la aminolevulínico ácido deshidratasa y la ferroquelatasa, para facilitar la producción de hemo .

Comparación Con Compuestos Similares

Isotopologues of 5-Aminolevulinic Acid Hydrochloride

The table below summarizes key differences between 5-ALA-13C5-15N HCl and related isotopologues:

Structural and Functional Comparisons

- Therapeutic vs. Analytical Use: Non-labeled 5-ALA HCl is used clinically for PDT and tumor visualization due to its conversion to protoporphyrin IX . In contrast, isotopologues like 5-ALA-13C5-15N HCl are restricted to research, enabling precise quantification of porphyrins in biological samples .

- Synthesis Complexity: Labeled variants require specialized synthetic routes. For example, 5-ALA-13C5-15N HCl synthesis involves isotope-enriched precursors and stringent conditions to ensure isotopic purity, increasing production costs compared to non-labeled forms .

- Detection Sensitivity: The ¹³C5-15N labeling improves mass shift resolution in MS, reducing interference from endogenous compounds. This is critical in diagnosing porphyrias, where accurate measurement of 5-ALA levels is essential .

Market and Availability

- The global market for 5-ALA HCl (non-labeled) is valued at USD 89.04 million (2022), driven by PDT applications . Labeled variants like 5-ALA-13C5-15N HCl occupy niche segments, primarily catering to research laboratories and diagnostics .

- Suppliers such as Sigma-Aldrich, MedChemExpress, and Santa Cruz Biotechnology offer these compounds at 98% isotopic purity, with prices reflecting synthesis complexity .

Research Findings and Clinical Implications

- Metabolic Tracing : 5-ALA-13C5-15N HCl has been used to map heme biosynthesis in hepatocytes, revealing compartment-specific flux rates in mitochondrial and cytosolic pathways .

- Diagnostic Utility: In acute hepatic porphyrias, this compound enables LC-MS quantification of 5-ALA with a limit of detection (LOD) of 0.1 µM, outperforming immunoassays .

Actividad Biológica

5-Aminolevulinic-13C5-15N Acid Hydrochloride (5-ALA-13C5-15N) is a stable isotope-labeled derivative of 5-Aminolevulinic Acid (5-ALA), which plays a crucial role in the biosynthesis of tetrapyrrole compounds, including heme and chlorophyll. This compound has garnered significant attention due to its applications in medicine, particularly in photodynamic therapy (PDT), agriculture, and as a biochemical probe in metabolic studies.

- Molecular Formula :

- Molecular Weight : 137.09 g/mol

- CAS Number : Not specified for the labeled compound but related to 5-ALA.

5-ALA is known to be a precursor for protoporphyrin IX (PpIX), a potent photosensitizer used in PDT. Upon administration, 5-ALA is metabolized into PpIX, which accumulates in tumor cells. When exposed to specific wavelengths of light, PpIX generates reactive oxygen species (ROS) that induce cell death through apoptosis and necrosis.

Applications in Photodynamic Therapy

-

Cancer Treatment :

- 5-ALA has been utilized in the treatment of various cancers, including skin cancer and brain tumors. Clinical studies have shown that patients receiving 5-ALA PDT exhibit improved tumor control rates compared to traditional therapies.

- A study demonstrated that patients with glioblastoma treated with 5-ALA PDT had significantly enhanced resection rates and overall survival compared to those who did not receive PDT .

- Dermatology :

- Agricultural Use :

Clinical Trials

- Glioblastoma Multiforme :

- Actinic Keratosis Treatment :

Metabolic Engineering

Recent advances in metabolic engineering have focused on optimizing the biosynthesis pathways of 5-ALA to enhance its production for therapeutic applications. Key strategies include:

- Genetic Modifications : Altering genes involved in the C4 and C5 pathways to increase yield.

- Fermentation Techniques : Utilizing microbial fermentation systems for sustainable production .

Detection Methods

Various techniques have been developed for detecting and quantifying 5-ALA and its derivatives, including:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Highly sensitive method for measuring plasma levels of porphyrin precursors.

- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation and quantification of isotopically labeled compounds .

Summary Table

Q & A

Q. What are the key synthetic pathways for producing 5-Aminolevulinic-13C5-15N Acid Hydrochloride, and how can purity be validated?

- Methodological Answer : The synthesis of isotopically labeled 5-ALA derivatives involves modified routes from non-labeled precursors. For example, enzymatic approaches using δ-aminolevulinate synthase or chemical methods like condensation of glycine-¹³C₂,¹⁵N with succinyl-CoA analogs are common . Post-synthesis, purity validation requires a combination of LC-MS (to confirm isotopic enrichment and absence of unlabeled contaminants) and NMR (to verify structural integrity). Calibration curves using certified reference standards (e.g., Sigma-Aldrich’s 5-ALA-¹³C5,¹⁵N) are critical for quantification .

Q. How is this compound utilized in tracer studies for heme biosynthesis?

- Methodological Answer : In metabolic flux analysis, the compound is administered to cell cultures or model organisms to track porphyrin synthesis. After incubation, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) isolates intermediates like porphobilinogen-¹³C2,¹⁵N, enabling precise measurement of isotopic incorporation. This approach resolves rate-limiting steps in heme pathways, such as ALA dehydratase activity .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) is preferred due to its sensitivity for low-abundance analytes in plasma or urine. Derivatization with AccQ-Tag Ultra improves ionization efficiency. Internal standards (e.g., 5-ALA-¹³C5,¹⁵N-d4) correct for matrix effects. Method validation should include spike-recovery tests (85–115% recovery) and stability assessments under storage conditions (e.g., -80°C for long-term integrity) .

Advanced Research Questions

Q. How can researchers address contradictions in data when using this compound for in vivo imaging?

- Methodological Answer : Discrepancies in tumor selectivity (e.g., variable protoporphyrin IX accumulation) may arise from differences in ABCG2 transporter expression. To mitigate this, co-administration of ABCG2 inhibitors (e.g., Ko143) enhances intracellular retention of the fluorescent metabolite. Experimental controls should include genetic knockdown models (siRNA) or pharmacological blockers to isolate transporter effects .

Q. What experimental designs are recommended for studying the dual role of 5-ALA derivatives in cancer therapy and cardiotoxicity mitigation?

- Methodological Answer : Dose-response studies in co-culture systems (e.g., hepatocellular carcinoma cells + cardiomyocytes) can differentiate therapeutic vs. protective effects. For example, low-dose 5-ALA-¹³C5,¹⁵N (0.1–1 μM) reduces lenvatinib-induced cardiotoxicity by modulating ROS pathways, while higher doses (10–50 μM) retain antitumor activity. Dual-labeling with ¹³C/¹⁵N and fluorescent tags enables simultaneous tracking of metabolic and apoptotic pathways .

Q. How can isotopic tracing resolve conflicting hypotheses about 5-ALA’s role in autophagy modulation?

- Methodological Answer : Contradictory reports on 5-ALA’s pro- or anti-autophagy effects may stem from cell-type-specific responses. Pulse-chase experiments with 5-ALA-¹³C5,¹⁵N, combined with autophagy inhibitors (e.g., chloroquine), quantify labeled autophagosome turnover via Western blot (LC3-II/LC3-I ratio) and flux assays. Parallel RNA-seq identifies differentially expressed genes (e.g., ATG5, BECN1) to clarify context-dependent mechanisms .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.